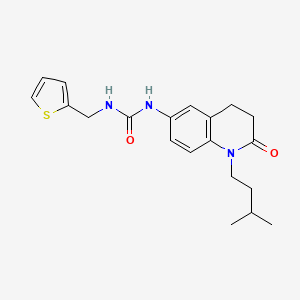

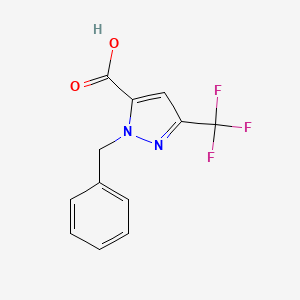

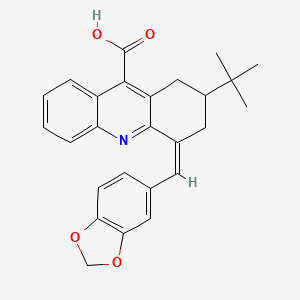

![molecular formula C10H9BrN2O2 B2526303 Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1702914-94-0](/img/structure/B2526303.png)

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound that is part of a broader class of heterocyclic compounds, which are of significant interest in the field of organic chemistry due to their diverse range of biological activities and applications in medicinal chemistry. The compound itself is not directly mentioned in the provided papers, but related compounds and their synthesis methods are discussed, which can provide insights into the properties and potential synthesis routes for Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of different starting materials, such as ethyl 2-pyridylacetate, with reagents like hydroxylamine-O-sulfonic acid to produce various pyrazolo[1,5-a]pyridine derivatives . For instance, 2-hydroxypyrazolo[1,5-a]pyridine was synthesized and further modified through reactions like nitrosation, nitration, and bromination at the C-3 position . Similarly, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for a new insecticide, was synthesized through esterification and bromination, indicating that bromination is a feasible step in the synthesis of brominated pyrazolo[1,5-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as FT-IR, NMR, and sometimes confirmed by single crystal X-ray diffraction studies . These methods provide detailed information about the bonding and configuration of the atoms within the molecule. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined, which helps in understanding the three-dimensional arrangement of the molecule .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyridine derivatives includes various reactions such as nitrosation, nitration, bromination, methylation, and acetylation . These reactions are crucial for modifying the core structure to achieve desired physical and chemical properties or biological activities. For instance, methylation of 2-hydroxypyrazolo[1,5-a]pyridine resulted in different methylated products depending on the methylating agent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate can be inferred from related compounds. These properties include solubility, melting point, stability, and the presence of functional groups that can participate in further chemical reactions. The purity and yield of the synthesized compounds are also important parameters, as seen in the synthesis of an intermediate for chlorantraniliprole, which had a purity of 99% and a yield of 91.0% . These properties are essential for the practical application and industrialization of such compounds.

Aplicaciones Científicas De Investigación

Role in Medicinal Chemistry

While specific studies on Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate were not found, research on similar heterocyclic compounds highlights their significance in medicinal chemistry. Heterocyclic compounds, including pyrazolopyridines, have been explored for their pharmacological properties. For instance, pyrazolopyridines have been investigated for their potential as central nervous system (CNS) acting drugs, suggesting that Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate could also serve as a precursor or lead compound in the development of new therapeutic agents (Saganuwan, 2017).

Chemical Synthesis and Catalysis

Heterocyclic aromatic compounds like Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate are crucial in the synthesis of complex molecules. They often serve as intermediates in the construction of pharmacologically active molecules or as ligands in catalysts. For example, the synthesis and application of hybrid catalysts have been extensively reviewed, showing the importance of such structures in developing novel compounds through catalytic processes (Parmar, Vala, & Patel, 2023).

Environmental and Analytical Chemistry

Compounds with similar structures have been used as models or reagents in studies focused on environmental pollutants, such as the detection and quantification of hazardous substances. Although not directly related, the research methodology used for these compounds can provide insight into potential analytical applications of Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate in environmental science (Laghrib et al., 2020).

Propiedades

IUPAC Name |

ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLVYRRKWYTUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=CC=CC2=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

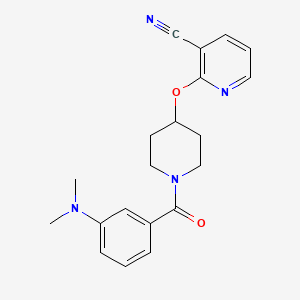

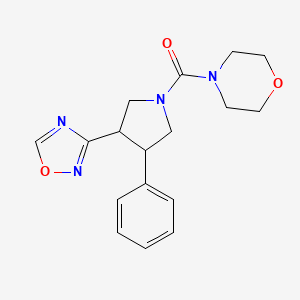

![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)

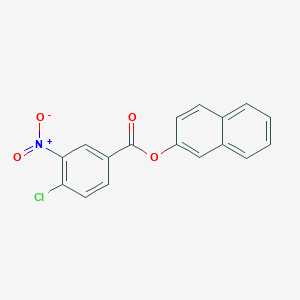

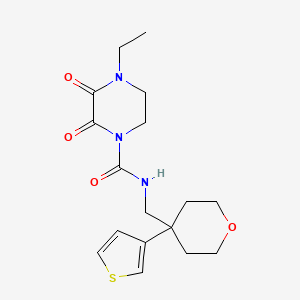

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)

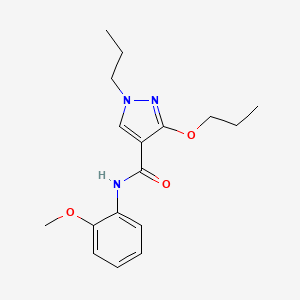

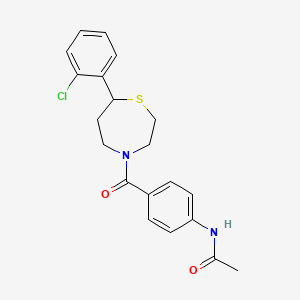

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepine-2-carboxylic acid](/img/structure/B2526236.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)

![3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526241.png)